6-Bromobenzo[c]isothiazole
Overview
Description
6-Bromobenzo[c]isothiazole is a chemical compound that belongs to the class of isothiazoles . Isothiazoles are five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .
Synthesis Analysis
The synthesis of isothiazoles, including this compound, has been intensively developed. The chemistry of isothiazoles involves a wide range of selective transformations . Major advances have taken place in the field of synthesis and functionalization of isothiazoles . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H4BrNS . The presence of the labile N–O bond in the isothiazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isothiazoles, including this compound, undergo a wide range of chemical reactions. These include intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, syntheses by ring transformations, and isothiazoles by ring functionalization reactions involving nucleophilic substitution, cross-coupling, and side-chain functionalization .Scientific Research Applications
Synthesis Applications
6-Bromobenzo[c]isothiazole serves as a significant precursor in the synthesis of various substituted benzimidazoles, benzothiazoles, and benzoxazoles. It is used in ligand-free copper-catalyzed synthesis processes, where its intramolecular cyclization capabilities are utilized. This synthesis process is noted for its simplicity, efficiency, and the ability to recycle the catalyst without loss of activity (Saha et al., 2009).
Corrosion Inhibition
The compound has been researched for its effectiveness as a corrosion inhibitor for copper in sulfuric acid environments. Studies employing electrochemical measurement, microscopy, and theoretical calculations have revealed that 2-amino-6-bromobenzothiazole acts as a cathodic-type inhibitor, achieving high inhibition efficiency through the formation of an adsorption film on the copper surface (Chen et al., 2018).
Antitumor Activity
Investigations into 2-aminothiazole derivatives, including those with bromo substitutions, have shown promising antitumor activities. Specific compounds within this category demonstrated potent effects against human lung cancer and glioma cell lines, highlighting the potential for developing new therapeutic agents (Li et al., 2016).
Imaging Applications
The facile synthesis of 2-arylbenzothiazoles, including derivatives of this compound, has been developed for use in in vivo imaging of β-amyloid plaques. This application is particularly relevant for positron emission tomography (PET) imaging in Alzheimer's disease research, showcasing the compound's utility in developing diagnostic tools (Alagille et al., 2005).
Environmental and Safety Considerations
The environmentally benign synthesis of 2-aminobenzothiazoles and their derivatives, using safer alternatives to toxic reagents, illustrates the push towards greener chemistry practices. This includes the synthesis of benzothiazol-2-ylureas under solvent-free conditions, highlighting a commitment to reducing hazardous chemical use and promoting safer, more sustainable laboratory practices (Li et al., 2008).
Mechanism of Action
Target of Action
Isothiazoles, a class of compounds to which 6-bromobenzo[c]isothiazole belongs, have been found to interact with various biological targets . These include the nuclear bile acid receptor FXR and insect GABA receptors
Mode of Action
Isothiazoles are known to interact with their targets in a way that can lower the doses of drugs used, especially in cancer chemotherapy . This suggests that this compound may also interact with its targets to enhance the efficacy of other bioactive substances.
Biochemical Pathways
Isothiazoles are known to be involved in a wide range of selective transformations . This suggests that this compound may also affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Isothiazoles are known for their high biological activity and their potential use as effective new drugs and plant protection chemicals . This suggests that this compound may also have significant molecular and cellular effects.
Action Environment
It is known that the chemical properties of isothiazoles can be influenced by various factors, including temperature and the presence of other chemical substances . This suggests that the action of this compound may also be influenced by environmental factors.
Safety and Hazards
Future Directions
The future directions in the study of isothiazoles, including 6-Bromobenzo[c]isothiazole, involve the development of new synthetic strategies and the exploration of novel heterocyclic architectures based on isothiazole . There is also interest in the practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media .
Biochemical Analysis
Biochemical Properties
6-Bromobenzo[c]isothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as a ligand for metal complexes, which can enhance its biological activity . The compound interacts with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been reported to induce cytotoxicity in cancer cells by disrupting mitochondrial function and promoting oxidative stress . These cellular effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation . The compound’s interaction with DNA can result in the inhibition of DNA synthesis, which is crucial for its anticancer activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to exert minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing adverse effects. In animal studies, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can have different biological activities, contributing to the overall effect of this compound. Additionally, the compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues. Binding proteins can facilitate the compound’s localization to particular cellular compartments, enhancing its biological activity. The distribution of this compound within the body is crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis in cancer cells. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
6-bromo-2,1-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOSTAZFGDZVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724992 | |
Record name | 6-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20712-08-7 | |
Record name | 6-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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